Regioselective Lithiation at C-5: Direct Comparison with 2,6-Dichloro-3-iodopyridine and 3,5-Dichloro-4-bromopyridine
When subjected to lithium diisopropylamide (LDA) under identical reaction conditions, 2,4-dichloro-3-iodopyridine undergoes exclusive deprotonation at the 5-position, affording a C-5 lithiated species. In contrast, the structural congener 2,6-dichloro-3-iodopyridine generates a C-4 lithiated intermediate, and the bromo congener 3,5-dichloro-4-bromopyridine produces a C-2 lithiated species. The C-5 lithiated intermediate from 2,4-dichloro-3-iodopyridine undergoes an instantaneous halogen dance, where lithium and iodine exchange positions [1]. This precise topological outcome enables downstream electrophilic trapping at a position that cannot be accessed through alternative substrates.
| Evidence Dimension | Lithiation regioselectivity (deprotonation site) upon treatment with LDA in THF at low temperature |
|---|---|
| Target Compound Data | Exclusive deprotonation at C-5, followed by lithium-iodine exchange (halogen dance) |
| Comparator Or Baseline | Comparator 1 (2,6-dichloro-3-iodopyridine): lithiation at C-4. Comparator 2 (3,5-dichloro-4-bromopyridine): lithiation at C-2 |
| Quantified Difference | All three compounds exhibit complete (>95%) regioselectivity for a single, distinct position (C-5 vs C-4 vs C-2) |
| Conditions | Treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature, followed by electrophilic quench; documented in Marzi et al., Eur. J. Org. Chem., 2001 |
Why This Matters
Enables orthogonal functionalization of the pyridine scaffold—the C-5 position of 2,4-dichloro-3-iodopyridine is uniquely addressable via lithiation while leaving C-I and C-Cl bonds available for subsequent catalytic coupling.
- [1] Marzi, E., Bigi, A., Schlosser, M. (2001). Strategies for the selective functionalization of dichloropyridines at various sites. European Journal of Organic Chemistry, 2001(7), pp.1371-1376. doi:10.1002/1099-0690(200104)2001:7<1371::AID-EJOC1371>3.0.CO;2-E. View Source
